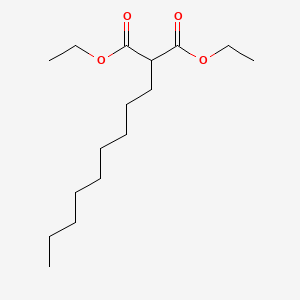

Diethyl nonylpropanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diethyl nonylpropanedioate is a useful research compound. Its molecular formula is C16H30O4 and its molecular weight is 286.41 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Diethyl nonylpropanedioate undergoes hydrolysis under acidic or basic conditions, cleaving ester bonds to form carboxylic acid derivatives.

Acidic Hydrolysis

-

Conditions : Concentrated HCl or H₂SO₄, reflux.

-

Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release ethanol and generate malonic acid derivatives.

Basic Hydrolysis (Saponification)

-

Conditions : NaOH or KOH in aqueous ethanol, 60–80°C.

-

Mechanism : Deprotonation of water by hydroxide forms a nucleophile that attacks the ester carbonyl. The intermediate undergoes elimination to yield a dicarboxylate salt.

Comparative Hydrolysis Rates

| Condition | Reactivity (vs. Diethyl Malonate) | Rationale |

|---|---|---|

| Acidic | Slower | Steric hindrance from nonyl group |

| Basic | Faster | Electron-withdrawing acetamido group stabilizes enolate |

Transesterification

The ethoxy groups are replaced by other alcohols in the presence of acid/base catalysts.

-

Catalyst : Ti(OiPr)₄, H₂SO₄, or NaOEt.

-

Example Reaction :

Diethyl nonylpropanedioate+MeOHH+Dimethyl nonylpropanedioate+2EtOH -

Applications : Modifies solubility for pharmaceutical formulations .

Enolate Alkylation

The α-hydrogens adjacent to the carbonyl are acidic (pKa ~12–14), enabling enolate formation for alkylation.

Mechanism

-

Enolate Formation : Treatment with NaOEt deprotonates the α-carbon, generating a resonance-stabilized enolate.

-

Alkylation : The enolate attacks alkyl halides (e.g., CH₃I) via an Sₙ2 pathway.

-

Workup : Hydrolysis and decarboxylation yield alkylated acetic acid derivatives .

Example :

Enolate+R-X→Monoalkylated productH3O+R-substituted acetamide+CO2

Factors Influencing Reactivity

-

Steric Effects : The nonyl group slows alkylation compared to diethyl malonate.

-

Electronic Effects : The acetamido group enhances enolate stability through inductive effects .

Nucleophilic Substitution

The acetamido group can participate in nucleophilic reactions under specific conditions.

Example: Acetamide Hydrolysis

-

Conditions : 6M HCl, 100°C.

-

Product : 2-Amino-2-nonylpropanedioic acid (requires subsequent ester hydrolysis) .

Decarboxylation

Thermal or acidic conditions induce decarboxylation after hydrolysis:

2-Acetamido-2-nonylpropanedioic acidΔ2-Acetamido-2-nonylacetic acid+CO2

Key Data

Stability and Side Reactions

Propriétés

Numéro CAS |

52180-01-5 |

|---|---|

Formule moléculaire |

C16H30O4 |

Poids moléculaire |

286.41 g/mol |

Nom IUPAC |

diethyl 2-nonylpropanedioate |

InChI |

InChI=1S/C16H30O4/c1-4-7-8-9-10-11-12-13-14(15(17)19-5-2)16(18)20-6-3/h14H,4-13H2,1-3H3 |

Clé InChI |

JRPGECJKHZKZMO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

SMILES canonique |

CCCCCCCCCC(C(=O)OCC)C(=O)OCC |

Key on ui other cas no. |

52180-01-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.